

In-Depth Technical Guide to 2,4,5-Trimethylphenol

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Compound of Interest

Compound Name: *2,4,5-Trimethylphenol*

Cat. No.: B3029030

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Chemical Identity and Synonyms

2,4,5-Trimethylphenol is an aromatic organic compound belonging to the family of phenols. Its unique substitution pattern of three methyl groups on the phenol ring imparts specific chemical and physical properties.

CAS Number: 496-78-6

Synonyms: A comprehensive list of synonyms for **2,4,5-Trimethylphenol** is provided in the table below for easy reference.

Synonym

Pseudocumenol

1-Hydroxy-2,4,5-trimethylbenzene

5-Hydroxypseudocumene

Phenol, 2,4,5-trimethyl-

2,4,5-trimethyl-pheno

4-06-00-03247 (Beilstein Handbook Reference)

BRN 2040904

EINECS 207-832-5

NSC 38776

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,5-Trimethylphenol** is presented in the following table. These properties are crucial for understanding its behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	[2][3]
Melting Point	72.0 °C	[4]
Boiling Point	232.0 °C at 760 mmHg	[4]
Density	~0.96 g/cm ³	[2]
Vapor Pressure	0.04 mmHg at 25 °C (estimated)	[4]
Water Solubility	667.6 mg/L at 25 °C (estimated)	[4]
logP (o/w)	2.899 (estimated)	[4]
Flash Point	216.0 °F (102.3 °C) (estimated)	[4]

Synthesis Protocols

While detailed, step-by-step synthesis protocols for **2,4,5-trimethylphenol** are not as readily available in recent literature as for its isomers, a common industrial approach involves the sulfonation of pseudocumene (1,2,4-trimethylbenzene), followed by alkali fusion. This method allows for the regioselective introduction of a hydroxyl group.

Conceptual Experimental Protocol: Synthesis via Sulfonation and Alkali Fusion

This protocol is based on established chemical principles for the synthesis of phenols from aromatic hydrocarbons.

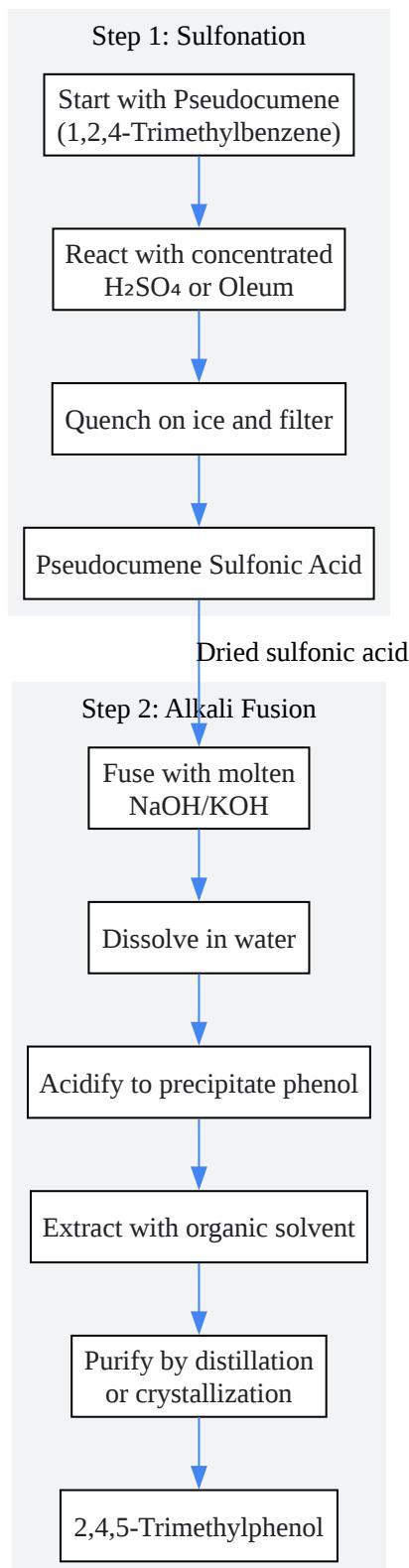
Step 1: Sulfonation of Pseudocumene

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a measured amount of pseudocumene (1,2,4-trimethylbenzene).
- Reagent Addition: Slowly add a stoichiometric excess of concentrated sulfuric acid or oleum from the dropping funnel while stirring and maintaining the temperature between 0-10 °C using an ice bath.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature range of 80-100 °C for several hours to ensure complete sulfonation.
- Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the sulfonic acid derivative. The solid can be collected by filtration and washed with cold brine.

Step 2: Alkali Fusion of the Sulfonic Acid

- Reaction Setup: In a high-temperature resistant vessel (e.g., a nickel or iron crucible), place a mixture of sodium hydroxide and potassium hydroxide and heat until a molten state is achieved (typically >300 °C).
- Reagent Addition: Gradually add the dried sulfonic acid obtained from the previous step to the molten alkali with vigorous stirring.
- Reaction: Maintain the high temperature for a few hours until the reaction is complete.
- Work-up: Cool the reaction mixture and dissolve it in water.
- Acidification and Extraction: Carefully acidify the aqueous solution with a strong acid (e.g., HCl or H₂SO₄) to precipitate the crude **2,4,5-trimethylphenol**. The product can then be extracted with an organic solvent like ether or dichloromethane.
- Purification: The extracted product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent.[2]

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)**Synthesis of 2,4,5-Trimethylphenol via Sulfonation and Alkali Fusion.**

Analytical Methods

High-performance liquid chromatography (HPLC) is a robust method for the analysis and quantification of **2,4,5-trimethylphenol**.

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column is typically suitable.
- Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.^[5]
- Detection: UV detection at a wavelength of maximum absorbance for **2,4,5-trimethylphenol**.
- Quantification: Based on a calibration curve generated from standards of known concentrations.

Experimental Workflow for HPLC Analysis:

Workflow for the HPLC analysis of **2,4,5-Trimethylphenol**.

Biological Activity and Toxicological Profile

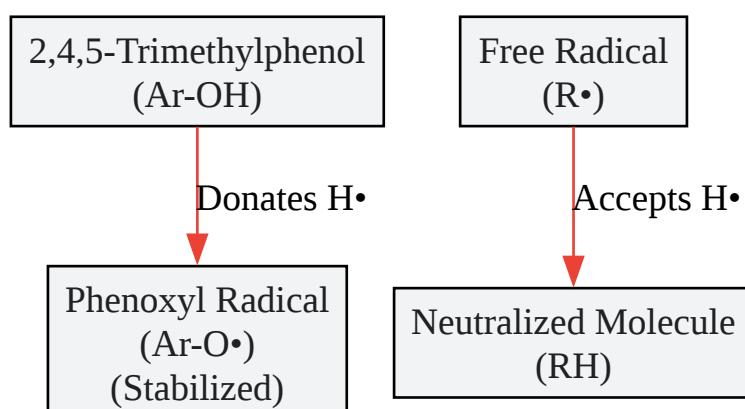
The biological activity of **2,4,5-trimethylphenol** is not as extensively studied as some of its isomers. However, as a phenolic compound, it is known to possess antioxidant properties.^[2]

Antioxidant Activity: Phenolic compounds, in general, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of electron-donating methyl groups on the aromatic ring is expected to enhance this activity.

Toxicology: Limited toxicological data is available. An intraperitoneal LD50 of >500 mg/kg in mice has been reported.^[4] As with other phenols, it should be handled with care, avoiding skin and eye contact, and inhalation.

Potential Signaling Pathway Interactions: While no specific signaling pathways have been definitively associated with **2,4,5-trimethylphenol**, other substituted phenols have been shown to interact with various cellular signaling cascades. For instance, some phenols can influence inflammatory pathways by modulating the activity of enzymes like cyclooxygenases (COX). Given the structural similarities, it is plausible that **2,4,5-trimethylphenol** could interact with similar pathways. Further research is needed to elucidate its specific biological targets and mechanisms of action.

Logical Relationship of Phenolic Antioxidant Action:



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General mechanism of free radical scavenging by a phenolic antioxidant.

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